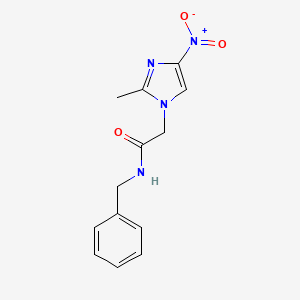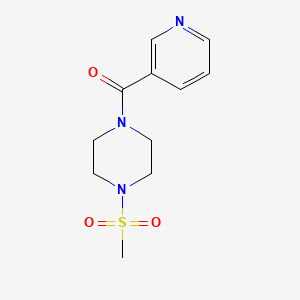![molecular formula C15H22N2O3S2 B5592835 N,N-dimethyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5592835.png)
N,N-dimethyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N,N-dimethyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide involves several key steps, including the coupling of benzenesulfonyl chloride with piperidine under controlled conditions to form a parent compound, followed by substitution reactions to introduce specific functional groups. This process is indicative of the methods used to synthesize complex sulfonamide derivatives with piperidine nuclei, showcasing the versatility and complexity of synthetic routes in organic chemistry (Khalid et al., 2013).
Molecular Structure Analysis
The molecular structure of derivatives similar to N,N-dimethyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide has been characterized using X-ray crystallography, revealing details about their conformation, crystal system, and intramolecular interactions. Such studies provide insights into the three-dimensional arrangement of atoms within a molecule and its electronic environment, crucial for understanding its reactivity and interaction with biological targets (Naveen et al., 2015).
Chemical Reactions and Properties
Research on compounds structurally related to N,N-dimethyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide often explores their ability to undergo various chemical reactions, including substitutions, additions, and cyclizations. These reactions can significantly alter the compound's properties and potential applications, demonstrating the importance of understanding the chemical behavior of such molecules (Back & Nakajima, 2000).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. Studies have shown that modifications to the piperidine nucleus can influence these properties, affecting the compound's utility in various scientific applications (Berredjem et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of N,N-dimethyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide derivatives, are paramount in determining their functionality and potential as chemical intermediates or active pharmaceutical ingredients. Investigations into their interactions with biological enzymes and receptors can shed light on their mechanism of action and efficacy as bioactive molecules (Ghorab et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Research in synthetic chemistry has explored the potential of N,N-dimethyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide and related compounds in facilitating complex chemical reactions. One study detailed a new route to synthesize piperidines, pyrrolizidines, indolizidines, and quinolizidines through cyclization of acetylenic sulfones with beta and gamma-chloroamines. This method is significant for the enantioselective synthesis of several dendrobatid alkaloids, demonstrating the compound's utility in producing biologically active structures (Thomas G. Back & K. Nakajima, 2000).
Pharmaceutical Metabolism Studies
Another study investigated the metabolic pathways of a novel antidepressant, Lu AA21004, highlighting the role of cytochrome P450 and other enzymes in the oxidative metabolism of the compound. This research provides insight into the biochemical interactions and transformation processes of similar compounds within human liver microsomes (Mette G. Hvenegaard et al., 2012).
Material Science Applications
Research into materials science has utilized similar sulfonamide compounds in the synthesis of novel polyamides with desirable properties such as solubility, thermal stability, and electrical insulation. These materials have applications in various fields, including electronics and aerospace, due to their low dielectric constants and high thermal stability (Xiao-Ling Liu et al., 2013).
Enzymatic Activity Studies
Studies on biologically active derivatives of similar compounds have explored their potential in inhibiting enzymes such as lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These compounds have shown promise as therapeutic agents against conditions involving these enzymes, indicating the chemical's versatility in biomedical applications (H. Khalid et al., 2013).
Antimicrobial and Antibacterial Properties
Further studies have demonstrated the antimicrobial and antibacterial potential of sulfonamide derivatives. These compounds have shown significant activity against a variety of microbial strains, underscoring their potential in developing new antibacterial agents (O. Ajani et al., 2013).
Propiedades
IUPAC Name |
N,N-dimethyl-1-(4-methylsulfanylphenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S2/c1-16(2)15(18)12-8-10-17(11-9-12)22(19,20)14-6-4-13(21-3)5-7-14/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUABJJNGOBFAMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-hydroxybenzyl)piperidin-4-yl]-4-piperidin-3-ylbenzamide](/img/structure/B5592753.png)
![4-(1,3-thiazol-2-ylmethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5592755.png)
![2-(4-{[3-(hydroxymethyl)-3-(3-methylbut-2-en-1-yl)piperidin-1-yl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol](/img/structure/B5592757.png)
![2-(2,5-dioxo-1-imidazolidinyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5592759.png)
![3-(3,5-dimethylisoxazol-4-yl)-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide](/img/structure/B5592768.png)
![ethyl 4-[(2-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxylate](/img/structure/B5592772.png)
![3-(2-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5592774.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5592782.png)
![1-(4-methoxyphenyl)-5-methyl-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5592787.png)
![[(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5592791.png)

![N-((3S*,4R*)-1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5592802.png)

